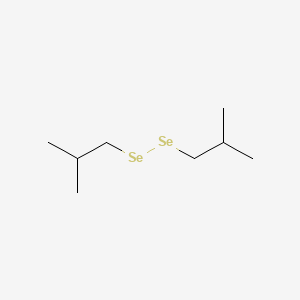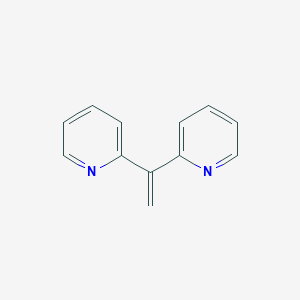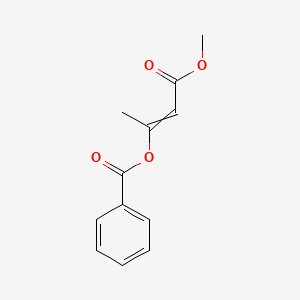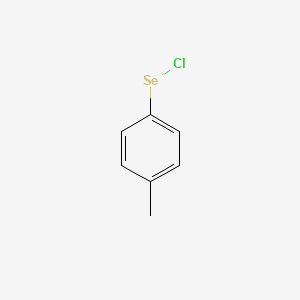
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom and a hexafluoropropan-2-ylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hexafluoropropan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products can include amines or alcohols.
Hydrolysis: Products include 4-chlorobenzoic acid and hexafluoropropan-2-amine.
Aplicaciones Científicas De Investigación
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,3-diaminobenzene: A related compound with similar structural features but different functional groups.
4-Chloro-1,3-dioxolan-2-one: Another compound with a chlorine substitution on a benzene ring but with a different core structure.
Uniqueness
4-Chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide is unique due to the presence of the hexafluoropropan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
52786-52-4 |
|---|---|
Fórmula molecular |
C10H4ClF6NO |
Peso molecular |
303.59 g/mol |
Nombre IUPAC |
4-chloro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide |
InChI |
InChI=1S/C10H4ClF6NO/c11-6-3-1-5(2-4-6)7(19)18-8(9(12,13)14)10(15,16)17/h1-4H |
Clave InChI |
QRCSJXZPEQTFCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N=C(C(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


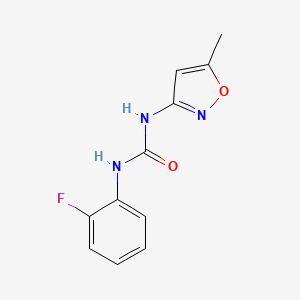
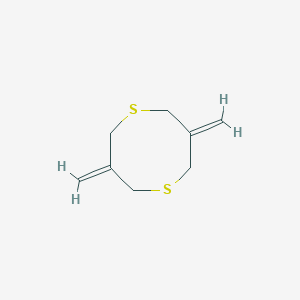
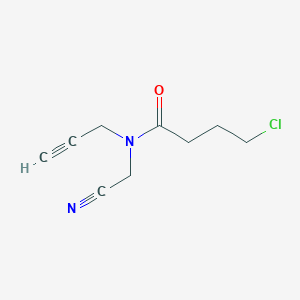
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
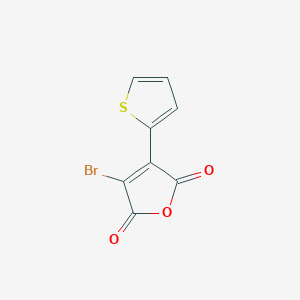
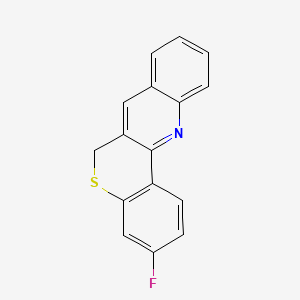
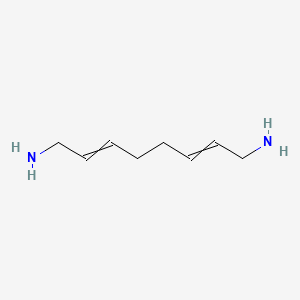
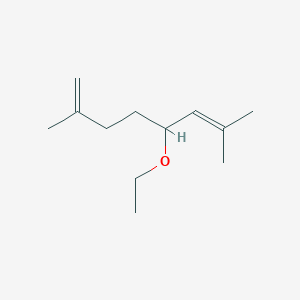
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
